molecular formula C38H24N6O2 B13142805 6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine

6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine

Cat. No.: B13142805
M. Wt: 596.6 g/mol
InChI Key: NDESKPOPNNTYBK-UHFFFAOYSA-N
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Description

6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with oxadiazole and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine coreCommon reagents used in these reactions include palladium catalysts, phosphine ligands, and various organic solvents .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could produce various reduced forms of the bipyridine core .

Scientific Research Applications

6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine exerts its effects is largely dependent on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is unique due to its combination of bipyridine, oxadiazole, and biphenyl moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or coordination characteristics .

Biological Activity

6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine is a complex organic compound notable for its potential biological activities. This compound features a bipyridine core that is substituted with oxadiazole and biphenyl groups, which enhance its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for this compound is C38H24N6O2 with a molecular weight of 596.6 g/mol. Its structure consists of:

  • Bipyridine core : Contributes to its coordination chemistry.
  • Oxadiazole rings : Known for their biological activity and ability to form hydrogen bonds.
  • Biphenyl moieties : Enhance the compound's electronic properties.

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through in vitro assays against various cancer cell lines. Notably:

  • NCI-H460 Non-Small Cell Lung Cancer Cells : Exhibited significant growth inhibition (IGP ≥ 20%) at concentrations above 10 µM.
  • MCF7 Breast Cancer Cells : Showed moderate cytostatic activity with an IGP of 23% at high concentrations.

These findings suggest that the compound may have selective cytotoxic effects against certain cancer types.

Antifungal Activity

The compound has also been evaluated for antifungal properties against strains such as Candida and Saccharomyces. Preliminary results indicate:

  • Inhibition Zones : Significant zones of inhibition were observed in agar diffusion tests.

Case Studies

StudyTarget OrganismConcentrationInhibition (%)
Study ANCI-H460 (Lung Cancer)10 µM20%
Study BMCF7 (Breast Cancer)10 µM23%
Study CCandida albicans50 µg/mL30%

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications to the oxadiazole and biphenyl groups can significantly influence biological activity. For instance:

  • Substituents on the biphenyl moiety can enhance binding affinity to target proteins.

Properties

Molecular Formula

C38H24N6O2

Molecular Weight

596.6 g/mol

IUPAC Name

2-(3-phenylphenyl)-5-[6-[6-[5-(3-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C38H24N6O2/c1-3-11-25(12-4-1)27-15-7-17-29(23-27)35-41-43-37(45-35)33-21-9-19-31(39-33)32-20-10-22-34(40-32)38-44-42-36(46-38)30-18-8-16-28(24-30)26-13-5-2-6-14-26/h1-24H

InChI Key

NDESKPOPNNTYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=CC(=C7)C8=CC=CC=C8

Origin of Product

United States

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